

veratric acid synthesis low yield optimization

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Compound Focus: Veratric Acid

CAS No.: 93-07-2

Cat. No.: S583083

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Synthesis Methods for Veratric Acid

The table below summarizes different synthesis pathways based on the available literature, which can help you evaluate your chosen method.

Method	Key Steps	Reported Yield	Notes / Challenges
Disproportionation & Acidification [1]	Veratraldehyde reacts with alkali and formaldehyde (e.g., paraformaldehyde) in alcohol/water solvent; subsequent acidification.	82.6% - 93.7% [1]	Presented as a cost-effective and environmentally friendly alternative. Yield highly dependent on base and solvent [1].
Alkaline H₂O₂ Oxidation [2]	Oxidation of a lignin model compound (Veratrylglycerol- β -guaiacyl ether) with alkaline H ₂ O ₂ .	Up to 44% (from substrate) [2]	Requires high pH, FeCl ₃ catalyst, and optimized, stepwise H ₂ O ₂ addition. Complex for simple veratric acid synthesis [2].

Method	Key Steps	Reported Yield	Notes / Challenges
Silver Oxide/Nitrate Oxidation [3]	Oxidation of veratraldehyde with alkali and silver oxide or silver nitrate.	Up to 94.3% (with AgNO ₃) [3]	Older method; potential issues with cost and handling of silver compounds.

Troubleshooting Low Yields

While explicit guides were not found, you can address low yields by systematically investigating these common areas:

- **Reaction Mechanism and Reagents:** The high-yielding disproportionation method uses a strong base (e.g., KOH) and formaldehyde in a mixed solvent system [1]. Ensure your reagent ratios, particularly of the base and the oxidizing/disproportionation agent, are correct. The purity of your starting material, **veratraldehyde**, is also critical.
- **Reaction Conditions:** The data shows that yield is sensitive to **temperature** and **time**. One protocol specifies a reaction at 100°C for 4 hours [1]. Carefully monitor and control these parameters. For oxidation methods, the mode of oxidant addition (e.g., stepwise [2]) can be crucial for maximizing yield and minimizing side reactions.
- **Acidification and Isolation:** The final acidification step is vital for precipitating the product. The endpoint **pH** (values of 2-4 are mentioned [1]) and the choice of acid can affect both yield and purity. Ensure thorough washing of the precipitate to remove impurities, and confirm the drying conditions are appropriate.

A Sample High-Yield Protocol

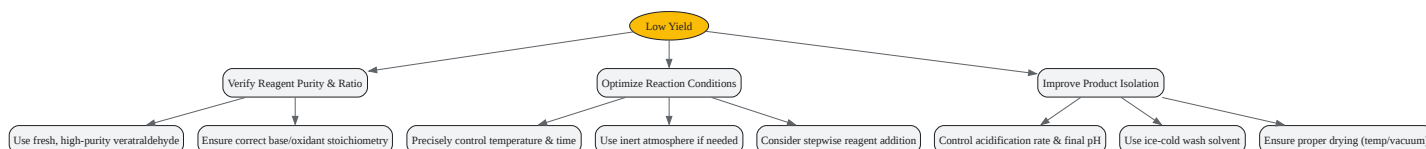
Here is a detailed methodology based on a patent that reported a 93.7% yield, which you can use as a reference [1]:

- **Reaction Setup:** In a flask equipped with a stirrer, condenser, and thermometer, add the following:
 - Veratraldehyde (107.9 g, 0.65 mol)
 - Potassium hydroxide (218.4 g, 3.9 mol)
 - Aqueous ethanol (700 mL, with a water content of 25% v/v)

- Paraformaldehyde (97.5 g, 3.25 mol)
- **Execution:** React the mixture at about **100°C for 4 hours**. A yellow solid (veratrate salt) should form.
- **Work-up and Isolation:** After the reaction is complete:
 - Cool the mixture to room temperature.
 - Slowly add an aqueous nitric acid solution (5% wt) over 1.5 hours.
 - Adjust the final **pH to 3**.
 - Filter the resulting precipitate.
 - Wash and dry the solid to obtain the **veratric acid** product.

Key Optimization Considerations

The following diagram outlines the logical relationship between common problems and their potential solutions during synthesis optimization.



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Important Experimental Notes

- **Enzymatic Synthesis Challenge:** Be aware that attempts to incorporate **veratric acid** into other molecules (like phospholipids) using lipase-catalyzed acidolysis have been reported as **unsuccessful**. This is likely due to steric hindrance and the electron-donating effect of the methoxy groups deactivating the carboxylic carbon [4].

- **Analytical Confirmation:** Always confirm the identity and purity of your product. The reported melting point for pure **veratric acid** is **177-178°C** [1], and its CAS number is 93-07-2 [5] [6] [7].

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